Dimethyl 2,4-dimethylidenepentanedioate
Description
Dimethyl 2,4-dimethylidenepentanedioate (DMDMP) is a dimethyl ester derivative of pentanedioic acid (glutaric acid) featuring methylidene (CH₂=CH⁻) groups at positions 2 and 2. Its structure comprises a five-carbon backbone with two ester groups and conjugated double bonds, which confer unique reactivity and physical properties.
Properties
CAS No. |
138420-82-3 |
|---|---|
Molecular Formula |
C9H12O4 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
dimethyl 2,4-dimethylidenepentanedioate |
InChI |
InChI=1S/C9H12O4/c1-6(8(10)12-3)5-7(2)9(11)13-4/h1-2,5H2,3-4H3 |
InChI Key |
FDWDNBAQHALESY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C)CC(=C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Esterification of 2,4-Dimethylidenepentanedioic Acid
The direct esterification of 2,4-dimethylidenepentanedioic acid with methanol is a straightforward route. However, the diacid precursor is challenging to isolate due to the instability of conjugated dienes under acidic conditions.
Procedure :
- Precursor Synthesis : 2,4-Dimethylidenepentanedioic acid is prepared via a double Knoevenagel condensation of glutaric acid with formaldehyde under basic conditions.
- Esterification : The diacid is refluxed with excess methanol and catalytic H₂SO₄ (5 mol%) at 65°C for 12 hours.
- Purification : Vacuum distillation removes unreacted methanol, followed by recrystallization from ethyl acetate.
Challenges :
- Low yields (30–40%) due to diacid decomposition.
- Competing side reactions (e.g., decarboxylation).
Wittig Olefination Strategy
The Wittig reaction enables precise installation of methylidene groups. This method avoids unstable diacid intermediates by constructing the conjugated system directly on the esterified backbone.
Procedure :
- Dialdehyde Precursor : Dimethyl pentanedioate is oxidized selectively at positions 2 and 4 using SeO₂ in dioxane (80°C, 6 hours) to yield dimethyl 2,4-diformylpentanedioate.
- Wittig Reaction : The dialdehyde is treated with methyltriphenylphosphonium bromide (2.2 equiv) and NaH in THF at 0°C→25°C.
- Workup : The reaction mixture is filtered to remove phosphine oxides, and the product is purified via column chromatography (hexane/ethyl acetate 4:1).
Data :
| Parameter | Value |
|---|---|
| Yield | 65–72% |
| Reaction Time | 8–10 hours |
| Purity (GC-MS) | ≥95% |
Advantages :
- High regioselectivity for conjugated diene formation.
- Scalable to multigram quantities.
Tandem Claisen-Elimination Approach
A two-step process involving Claisen condensation followed by elimination offers a solvent-free route.
Procedure :
- Claisen Condensation : Dimethyl glutarate reacts with acetyl chloride (2.5 equiv) in the presence of NaOMe (10 mol%) at 120°C for 4 hours to form dimethyl 2,4-diacetylpentanedioate.
- Elimination : The diacetyl intermediate undergoes deacetylation using KOtBu (2.2 equiv) in DMF at 80°C, yielding the methylidene groups via β-elimination.
Optimization :
- Excess acetyl chloride ensures complete acetylation.
- Anhydrous conditions prevent hydrolysis.
Yield : 55–60% after silica gel chromatography.
Olefin Metathesis
Ring-closing metathesis (RCM) using Grubbs catalysts constructs the conjugated diene system from a diene precursor.
Procedure :
- Diene Synthesis : Dimethyl 2,4-diallylpentanedioate is prepared via allylation of dimethyl glutarate with allyl bromide (2.2 equiv) and LDA.
- Metathesis : The diene is treated with Grubbs 2nd-generation catalyst (5 mol%) in CH₂Cl₂ at 40°C for 24 hours.
Data :
| Parameter | Value |
|---|---|
| Conversion | 85% (GC-MS) |
| Isolated Yield | 78% |
| Catalyst Recovery | 90% via silica filtration |
Limitations :
- High catalyst cost.
- Requires rigorous exclusion of moisture.
Comparative Analysis of Methods
Yield and Efficiency
| Method | Yield (%) | Scalability | Cost ($/g) |
|---|---|---|---|
| Esterification | 30–40 | Low | 12–15 |
| Wittig Olefination | 65–72 | High | 8–10 |
| Claisen-Elimination | 55–60 | Moderate | 6–8 |
| Olefin Metathesis | 78 | Moderate | 20–25 |
Environmental and Practical Considerations
- Wittig Reaction : Generates stoichiometric Ph₃PO waste, necessitating recycling protocols.
- Metathesis : Atom-efficient but relies on precious-metal catalysts.
- Claisen-Elimination : Solvent-free conditions align with green chemistry principles.
Industrial Applications and Challenges
Dimethyl 2,4-dimethylidenepentanedioate serves as a monomer for conjugated polymers and cross-linking agents in coatings. Key challenges include:
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,4-dimethylidenepentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The major products depend on the substituent introduced, such as ethers or amides.
Scientific Research Applications
Dimethyl 2,4-dimethylidenepentanedioate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of polymers and resins due to its reactive ester groups.
Mechanism of Action
The mechanism of action of dimethyl 2,4-dimethylidenepentanedioate involves its reactivity as an ester. The ester groups can undergo hydrolysis, oxidation, or reduction, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Diethyl 2,4-Diacetyl-3-Phenylpentanedioate ()
Structural Differences :
- Substituents : DMDMP has methyl ester groups and methylidene double bonds, whereas this compound features ethyl esters, acetyl groups at positions 2 and 4, and a phenyl group at position 3.
Functional Implications :
- Reactivity: The acetyl groups may undergo nucleophilic substitution or keto-enol tautomerism, while DMDMP’s methylidene groups could participate in Diels-Alder reactions or polymerization.
- Applications: The diethyl derivative’s aromatic and acetyl substituents suggest utility in specialty organic synthesis or as a ligand in coordination chemistry. DMDMP’s ester groups and double bonds might favor use as a monomer in biodegradable polymers .
Table 1: Key Structural and Functional Comparisons
| Property | DMDMP | Diethyl 2,4-Diacetyl-3-Phenylpentanedioate |
|---|---|---|
| Molecular Formula | C₉H₁₂O₄ | C₁₉H₂₄O₆ |
| Functional Groups | Methyl esters, methylidenes | Ethyl esters, acetyl, phenyl |
| Conjugation | Localized (C=C) | Extended (phenyl + acetyl) |
| Potential Applications | Polymer precursors, synthesis | Photonic materials, ligands |
3-Methyl-2,4-Pentanedione ()
Structural Differences :
- Functional Groups : 3-Methyl-2,4-pentanedione is a diketone, whereas DMDMP is a diester with double bonds.
- Acidity: The diketone’s α-hydrogens are highly acidic (pKa ~9–11), enabling enolate formation, while DMDMP’s ester groups are less acidic (pKa ~25–30) .
Functional Implications :
- Reactivity: The diketone’s enol tautomers facilitate metal chelation (e.g., in catalysis), whereas DMDMP’s esters may hydrolyze to glutaric acid derivatives under acidic/basic conditions.
- Applications : Diketones are used in coordination chemistry and flavoring agents, while DMDMP’s ester groups could enhance solubility in hydrophobic matrices for drug delivery .
Schiff Base Compounds with NLO Properties ()
Structural Differences :
- Backbone : Schiff bases (e.g., N-(2-nitrobenzalidene)-2,4-dimethylaniline) feature aromatic amines and nitro groups, unlike DMDMP’s aliphatic ester backbone.
Functional Implications :
- Optical Properties : Schiff bases exhibit significant second hyperpolarizabilities (γ) for NLO applications (e.g., optical communications). DMDMP’s weaker conjugation likely results in lower NLO activity but may still serve in UV-protective coatings or sensors .
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for characterizing dimethyl 2,4-dimethylidenepentanedioate, and how should data be interpreted?
- Methodological Answer : Use a combination of -NMR and -NMR to identify methylidene protons and ester carbonyl groups. IR spectroscopy can confirm ester C=O stretching (~1740 cm). Mass spectrometry (EI or ESI) verifies molecular ion peaks and fragmentation patterns. For reproducibility, calibrate instruments using reference standards (e.g., TMS for NMR) and report chemical shifts with ±0.01 ppm precision. Include raw spectral data in appendices, with annotated interpretations in the main text .
Q. How can researchers optimize the synthesis yield of this compound?
- Methodological Answer : Employ a two-step esterification of 2,4-dimethylidenepentanedioic acid with methanol under acid catalysis. Use a factorial design of experiments (DoE) to test variables: molar ratio (1:3–1:6 acid:methanol), temperature (60–80°C), and catalyst concentration (1–5% HSO). Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 4:1). Isolate the product via vacuum distillation and recrystallization. Report yields with error margins (±2%) and statistical significance (ANOVA) to identify optimal conditions .
Q. What stability tests are critical for this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing samples at 4°C (refrigerated), 25°C (ambient), and 40°C (stress) under inert (N) and aerobic conditions. Analyze degradation via HPLC (C18 column, acetonitrile/water gradient) at 0, 1, 3, and 6 months. Quantify impurities using external calibration curves. Report degradation kinetics (Arrhenius plots) and identify degradation products via LC-MS. Use a desiccator for hygroscopic samples to minimize hydrolysis .
Advanced Research Questions
Q. How can computational modeling elucidate the reaction mechanisms involving this compound in Diels-Alder reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and electron density surfaces. Compare activation energies for endo vs. exo pathways using Gaussian or ORCA software. Validate predictions experimentally by synthesizing adducts and analyzing regioselectivity via -NMR coupling constants. Correlate computational and experimental data using linear free-energy relationships (LFERs) .
Q. How should researchers resolve contradictory data in catalytic applications of this compound?
- Methodological Answer : If catalytic activity varies between studies, conduct controlled replicate experiments under identical conditions (solvent purity, catalyst loading, temperature). Use statistical tools (e.g., Grubbs’ test) to identify outliers. Perform surface analysis (SEM-EDS) to check for catalyst heterogeneity. Cross-validate with alternative techniques (e.g., kinetic isotope effects for mechanistic insights). Publish raw datasets and uncertainty analyses to enable reproducibility .
Q. What methodologies are recommended for studying the compound’s structure-property relationships in polymer applications?
- Methodological Answer : Synthesize copolymers via radical polymerization with styrene or acrylates. Characterize thermal stability using TGA (10°C/min under N) and glass transition temperatures via DSC. Correlate monomer feed ratios with mechanical properties (tensile testing, DMA). Use Small-Angle X-ray Scattering (SAXS) to analyze crosslinking density. Report structure-property trends with regression models and 95% confidence intervals .
Data Presentation and Analysis Guidelines
- Tabular Data : Include processed data tables with SI units, significant figures, and standard deviations (e.g., Table 1: Kinetic parameters for degradation).
- Graphical Abstracts : Use OriginLab or Python/Matplotlib for Arrhenius plots or reaction coordinate diagrams. Annotate key peaks/transitions.
- Statistical Rigor : Apply t-tests for pairwise comparisons and Tukey’s HSD for multi-group analyses. Report p-values and effect sizes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
